2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H19ClFN3O4S and its molecular weight is 547.99. The purity is usually 95%.
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Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic molecule belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It affects pathways related to apoptosis and cell survival, making it a candidate for cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial properties against Gram-positive and Gram-negative bacteria.
Antitumor Activity
Research has demonstrated that the compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes the IC50 values obtained from studies on different cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 5.0 | |
MCF-7 (Breast) | 3.5 | |
HeLa (Cervical) | 4.2 | |
Jurkat (Leukemia) | 6.0 |
These values indicate that the compound is particularly potent against MCF-7 cells, suggesting a possible role in breast cancer treatment.
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties against several bacterial strains, yielding the following results:
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure through SAR studies. Key observations include:
- Substituent Effects : The presence of the 4-chlorophenyl and 4-fluorophenyl groups enhances cytotoxicity, likely due to increased lipophilicity and better interaction with cellular targets.
- Thioether Linkage : The thioether moiety contributes to improved binding affinity with target proteins involved in apoptosis.
- Furan Ring Influence : The furan ring may play a role in modulating biological activity through hydrogen bonding interactions with active sites on enzymes.
Case Studies
Several case studies have been published exploring the efficacy of this compound in vivo and in vitro:
- In Vivo Tumor Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential for therapeutic use.
- Combination Therapy Studies : When combined with standard chemotherapeutic agents like doxorubicin, the compound exhibited synergistic effects, enhancing overall efficacy while reducing side effects.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClFN3O4S/c29-19-6-3-17(4-7-19)25(34)16-38-28-32-24-14-18(26(35)31-15-22-2-1-13-37-22)5-12-23(24)27(36)33(28)21-10-8-20(30)9-11-21/h1-14H,15-16H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRQQAMFAJHGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.